3-Butyl-7-methyl-8-(3-phenylmethoxyphenyl)purine-2,6-dione
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Overview
Description
3-Butyl-7-methyl-8-(3-phenylmethoxyphenyl)purine-2,6-dione is a synthetic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by its unique structure, which includes a butyl group, a methyl group, and a phenylmethoxyphenyl group attached to the purine core.
Preparation Methods
The synthesis of 3-Butyl-7-methyl-8-(3-phenylmethoxyphenyl)purine-2,6-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the purine core, followed by the introduction of the butyl, methyl, and phenylmethoxyphenyl groups through various substitution reactions. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
3-Butyl-7-methyl-8-(3-phenylmethoxyphenyl)purine-2,6-dione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the purine core, using reagents like alkyl halides or aryl halides under basic conditions.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, which can be useful for analytical purposes.
Scientific Research Applications
3-Butyl-7-methyl-8-(3-phenylmethoxyphenyl)purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-viral properties.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Butyl-7-methyl-8-(3-phenylmethoxyphenyl)purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact pathways and molecular targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
3-Butyl-7-methyl-8-(3-phenylmethoxyphenyl)purine-2,6-dione can be compared with other purine derivatives, such as:
Caffeine (1,3,7-trimethylxanthine): Known for its stimulant effects, caffeine has a different substitution pattern on the purine core.
Theobromine (3,7-dimethylxanthine): Found in chocolate, theobromine has similar stimulant properties but differs in its methylation pattern.
Theophylline (1,3-dimethylxanthine): Used in the treatment of respiratory diseases, theophylline has a different set of biological activities due to its unique structure.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other purine derivatives.
Properties
IUPAC Name |
3-butyl-7-methyl-8-(3-phenylmethoxyphenyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-3-4-13-27-21-19(22(28)25-23(27)29)26(2)20(24-21)17-11-8-12-18(14-17)30-15-16-9-6-5-7-10-16/h5-12,14H,3-4,13,15H2,1-2H3,(H,25,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVVCYCWCMAESX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C(=O)NC1=O)N(C(=N2)C3=CC(=CC=C3)OCC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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